ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate
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Overview
Description
ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with aldehydes, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as hydrochloric acid or sulfuric acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the aromatic rings, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE include:
Ethyl 2-oxo-4-phenylbutyrate: Known for its use as an intermediate in the synthesis of pharmaceuticals.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Used in the synthesis of heterocyclic compounds with potential biological activities.
Uniqueness
ETHYL 4-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H20N2O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C23H20N2O3/c1-2-28-23(27)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(25)26/h3-15,21,24H,2H2,1H3 |
InChI Key |
DKVZQCWXNJIOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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